![molecular formula C5H5N3 B020169 5-Methyl-1H-imidazole-4-carbonitrile CAS No. 108257-41-6](/img/structure/B20169.png)
5-Methyl-1H-imidazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of imidazole carbonitriles, including 5-Methyl-1H-imidazole-4-carbonitrile, often involves cine-substitution reactions. For example, the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been achieved by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).
Molecular Structure Analysis
Molecular structure analysis of imidazole carbonitriles reveals insights into their crystal structures and bond lengths. For instance, studies on substituted 1H-imidazole-4,5-dicarbonitriles have shown steric repulsion and nonplanarity in the molecules due to interactions between the imidazole group and terminal phenyl groups. The C-N bond lengths within the imidazole rings range significantly, contributing to the unique chemical behavior of these compounds (Bats, Schell, & Engels, 2013).
Chemical Reactions and Properties
Imidazole carbonitriles participate in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and reactivity of 5-(3,3-disubstituted-1-triazenyl) imidazole-4-carbonitriles highlight the compound's capacity for nucleophilic substitution reactions and its potential in synthesizing derivatives with specific chemical functionalities (Shealy & O'dell, 1975).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as thermal stability and crystalline structure, have been thoroughly investigated. A notable study on the thermal properties of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) revealed a high degree of thermal stability, with decomposition temperatures reaching up to 369 °C. Such studies are pivotal in understanding the stability and safety of these compounds under various conditions (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity in nucleophilic substitution, cycloaddition, and cyclization reactions, are central to its utility in synthetic chemistry. For instance, the conversion of imidazole carbonitriles to purines through cyclization reactions underscores the potential of these compounds in nucleoside and pharmaceutical synthesis, reflecting their significance in organic and medicinal chemistry (Sanchez, Ferris, & Orgel, 1968).
Scientific Research Applications
Catalyst in Organic Synthesis
The compound 5-Methyl-1H-imidazole-4-carbonitrile has been utilized in the synthesis of other organic compounds due to its reactive nature. For instance, a study by Khazaei et al. (2021) utilized 3-Methyl-1-sulfonic acid imidazolium trichlorido copper (II) as a new catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles, showcasing the role of this compound derivatives in facilitating pyrazole ring formation through anomeric and vinylogous anomeric effects in the product's structure (Khazaei et al., 2021).
Synthesis of Labeled Compounds
The molecule has been involved in the synthesis of labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles through nucleophilic substitution reactions, as detailed by Świerczek (2002). This study highlights its importance in producing labeled compounds for mass spectra analysis, indicating its utility in analytical chemistry and research applications where labeled atoms are crucial for tracing and analysis purposes (Świerczek, 2002).
Study of Molecular Interactions
Kubicki (2004) explored cyano-cyano and chloro-cyano interactions in two imidazole derivatives closely related to this compound, providing insights into the molecular interactions that determine crystal packing in such compounds. This research contributes to our understanding of molecular structures and the forces that influence them, which is essential for the development of new materials and pharmaceuticals (Kubicki, 2004).
Synthesis of Biological Active Compounds
Research by Colomer and Moyano (2011) on the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, structurally related to purines with significant biological activity, involved 5-amino-1H-imidazole-4-carbonitriles. This underscores the utility of this compound derivatives in synthesizing compounds with potential biological and therapeutic applications (Colomer & Moyano, 2011).
Safety and Hazards
“5-Methyl-1H-imidazole-4-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for at least 15 minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
Future Directions
Imidazole compounds have been the focus of many research studies due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles and the exploration of their therapeutic potential .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole is a core component of several natural products such as histidine, purine, and histamine, suggesting that 5-Methyl-1H-imidazole-4-carbonitrile may influence these biochemical pathways . .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
5-methyl-1H-imidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWZZOTTOSNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618163 | |
Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108257-41-6 | |
Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.